
(4-methyl-2-oxochromen-6-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methyl-2-oxochromen-6-yl) acetate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by their benzopyrone structure, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-6-ol . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-methyl-2-oxochromen-6-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(4-methyl-2-oxochromen-6-yl) acetate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetic acid 4-methyl-2-oxo-2H-chromen-6-yl ester involves its interaction with specific molecular targets and pathways. The compound’s photoactive properties allow it to undergo photochemical reactions, which can be harnessed to control the properties of materials and biological systems. The chromene moiety in the compound plays a crucial role in these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 4-methyl-2-oxo-2H-chromen-7-yl ethyl ester
- 4-methyl-2-oxo-2H-chromen-7-yl propyl ester
Uniqueness
(4-methyl-2-oxochromen-6-yl) acetate is unique due to its specific ester group at the 6-position of the chromene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarin derivatives and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
6345-65-9 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.2 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-4-3-9(6-10(7)11)15-8(2)13/h3-6H,1-2H3 |
InChI-Schlüssel |
IJNCWCFCIOPZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C |
| 6345-65-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)
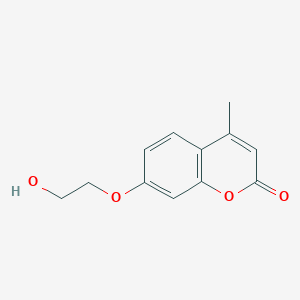
![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)
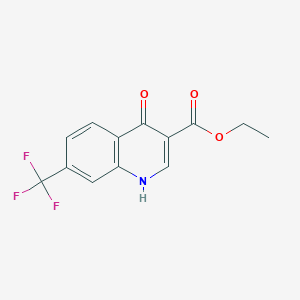

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
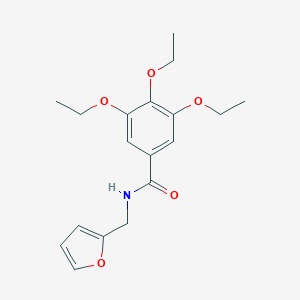
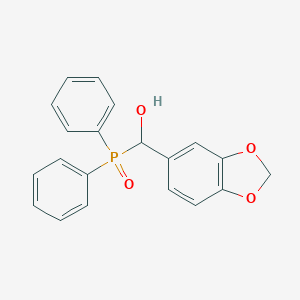
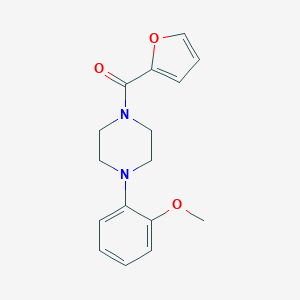
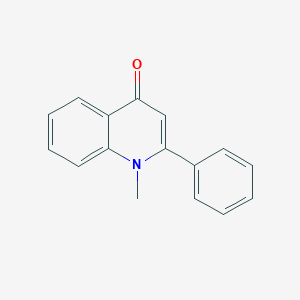
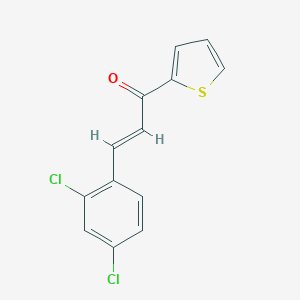
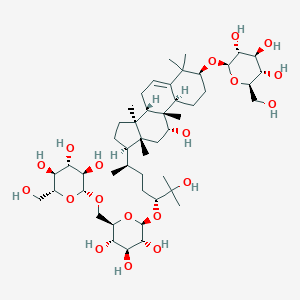
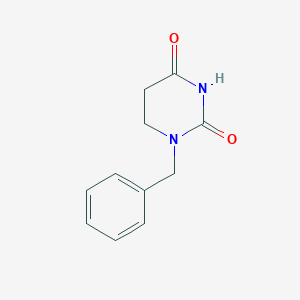
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
